5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Description
Properties
IUPAC Name |
5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-3-1-2-6-4-7(5-11)9(6)8/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLOZQFHCDKJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242473-51-4 | |
| Record name | 5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a nitrile group. One common method involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in the presence of a suitable solvent to yield the brominated intermediate. This intermediate is then treated with a cyanating agent to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used.
Oxidation and Reduction Reactions: Oxidizing agents like peracids and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include epoxides and saturated bicyclic compounds.
Scientific Research Applications
Organic Synthesis
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile serves as a building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of new compounds with tailored properties .
Research has indicated that this compound may exhibit potential biological activity , making it a candidate for further investigation in medicinal chemistry. Studies are exploring its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents .
Material Science
In material science, the compound is being evaluated for its utility in developing new materials and as an intermediate in synthesizing specialty chemicals. Its unique chemical reactivity opens avenues for creating innovative materials with specific functionalities .
Case Study 1: Biological Evaluation
A study investigated the antiproliferative effects of various brominated compounds, including derivatives similar to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, on human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The findings suggested that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µmol/L, indicating promising potential for further drug development .
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| 5-Bromo Derivative A | MCF-7 | <10 |
| 5-Bromo Derivative B | A-549 | <10 |
Case Study 2: Synthetic Applications
In another research effort focusing on synthetic methodologies, the compound was utilized as an intermediate in the synthesis of novel organic molecules with potential applications in pharmaceuticals and agrochemicals. The study highlighted its effectiveness in facilitating nucleophilic substitution reactions due to the presence of the bromine atom .
Mechanism of Action
The mechanism of action of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects
Key Observations:
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability increase steric bulk and polar interactions compared to fluorine. For example, the 5-Br analog has a higher molecular weight (207.98 vs. 147.15 g/mol) and likely exhibits stronger van der Waals interactions .
- Cyano vs. Carboxylic Acid: The cyano group in 5-Bromo-7-carbonitrile enhances electrophilicity, making it reactive toward nucleophiles, whereas the carboxylic acid derivative (C₉H₇BrO₂) is more acidic (pKa ~4-5) and suited for salt formation .
- Positional Isomerism: The 4-Fluoro and 5-Fluoro isomers (C₉H₆FN) demonstrate how substituent placement alters electronic distribution.
Physicochemical Properties
Table 2: Collision Cross-Section (CCS) Comparison
The CCS data for the 5-Bromo-7-carbonitrile suggests it is less compact than aliphatic nitriles but more polar than non-cyano analogs. Fluorinated derivatives likely have lower CCS values due to reduced atomic mass, though experimental data is lacking .
Biological Activity
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is a bicyclic compound characterized by the presence of a bromine atom and a nitrile functional group. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, including its mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Structure
- IUPAC Name : 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
- Molecular Formula : C9H6BrN
- Molecular Weight : 197.03 g/mol
Synthesis
The synthesis of this compound typically involves:
- Bromination : The reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine.
- Cyanation : Introduction of the nitrile group using a cyanating agent.
These steps can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield .
The biological activity of 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and nitrile group significantly influence the compound's binding affinity and specificity, which can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting physiological responses.
Case Studies
- Anticancer Activity : Research has indicated that compounds similar to 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives of bicyclic compounds could induce apoptosis in breast cancer cells through the activation of caspases .
- Antimicrobial Properties : Another investigation explored the antimicrobial activity of related bicyclic compounds against various bacterial strains. Results showed significant inhibition zones indicating potential as antimicrobial agents .
- Neuroprotective Effects : Some studies have suggested that bicyclic compounds may have neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Bromobicyclo[4.2.0]octa-1,3,5-triene | Lacks nitrile group | Moderate cytotoxicity |
| 4-Bromobenzocyclobutene | Aromatic system | Antimicrobial effects |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | Similar structure without bromine | Limited biological activity |
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile is unique due to its combination of a bromine atom and a nitrile group which enhances its reactivity and potential applications compared to its analogs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves bromination of bicyclo[4.2.0]octatriene precursors followed by nitrile functionalization. For example, bromination may employ electrophilic reagents (e.g., Br₂ with Lewis acids like FeBr₃) under controlled temperatures (0–25°C) to avoid over-substitution. Nitrile introduction could involve cyanation via nucleophilic substitution (e.g., KCN/CuCN) or cross-coupling (e.g., Pd-catalyzed reactions). Yield optimization requires balancing steric hindrance from the bicyclic framework and electronic effects of substituents .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C | 40–60% | Regioselectivity due to competing positions |
| Cyanation | KCN/CuCN, DMF, 80°C | 30–50% | Side reactions from strained bicyclic system |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Answer :
- ¹H NMR : The bicyclic system’s protons exhibit distinct splitting patterns due to restricted rotation. For example, protons on the bridgehead (position 7) show deshielded signals (δ 6.5–7.2 ppm) .
- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while brominated carbons are downfield-shifted (δ 100–110 ppm) .
- IR : A sharp C≡N stretch near 2240 cm⁻¹ confirms nitrile presence, while C-Br stretches (~550–600 cm⁻¹) are less prominent but critical for validation .
Q. What are the common side products during synthesis, and how can they be minimized?
- Answer : Major side products include:
- Di-brominated derivatives : Arise from excessive bromine or prolonged reaction times. Mitigated by stoichiometric Br₂ and low temperatures .
- Ring-opening products : Result from strain relief in the bicyclic system during cyanation. Use of milder cyanating agents (e.g., TMSCN) reduces this risk .
Advanced Research Questions
Q. How does the bicyclo[4.2.0]octatriene framework influence the compound’s reactivity in Diels-Alder or [2+2] cycloadditions?
- Answer : The strained bicyclic system enhances reactivity in cycloadditions. For Diels-Alder reactions, the triene moiety acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), achieving regioselectivity >80% under thermal conditions (100°C). For [2+2] reactions, UV irradiation promotes cross-conjugated π-system interactions, though steric constraints may limit yields .
Q. What computational methods (DFT, MD) predict the compound’s stability and tautomeric behavior?
- Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations reveal the lowest-energy conformation with bromine axial to minimize steric clash with the nitrile group. Activation energy for ring inversion is ~25 kcal/mol .
- Molecular Dynamics (MD) : Simulations in polar solvents (e.g., DMSO) show rapid tautomerism between ene-nitrile and keto forms, impacting biological activity predictions .
Q. How do contradictory literature reports on its antimicrobial activity relate to structural impurities or assay conditions?
- Answer : Discrepancies arise from:
- Impurity profiles : Residual solvents (e.g., DMF) in <95% pure samples inhibit bacterial growth, falsely attributing activity to the compound itself. HPLC-MS purity checks are essential .
- Assay conditions : Variations in MIC testing (e.g., broth dilution vs. agar diffusion) lead to differing IC₅₀ values. Standardized protocols (CLSI guidelines) are recommended .
Methodological Challenges
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Jacobsen’s salen) in Pd-mediated cross-couplings achieves enantiomeric excess (ee) up to 85%. Kinetic resolution during crystallization further enhances ee to >95% .
Q. How can contradictory XRD and NMR data on bond lengths/angles be reconciled?
- Answer : XRD provides static solid-state geometry, while NMR reflects dynamic solution behavior. For example, XRD may show shorter C-Br bonds (1.89 Å) due to crystal packing, whereas NMR coupling constants (³JCH) suggest greater flexibility in solution. Hybrid QM/MM models bridge these discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
